![molecular formula C9H11F2N3O5 B1172013 GemcitabineHcl CAS No. 12111-03-9](/img/new.no-structure.jpg)
GemcitabineHcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Gemcitabine hydrochloride involves several steps. One common method starts with the preparation of 2-deoxy-D-erythro-2,2-difluoro-ribofuranose-3,5-dibenzoate, an intermediate compound. This intermediate is then subjected to a reduction process using diisobutyl-aluminium hydride (DIBAL) in toluene . Another method involves the preparation of 3’,5’ and N-protected cytidine, followed by oxidation to obtain a 2’-keto-cytidine intermediate. This intermediate is then converted to Gemcitabine through catalytic deoxidation bi-fluorination .
Industrial Production Methods: Industrial production of Gemcitabine hydrochloride typically involves the use of novel solvents such as water-miscible ethers for the isolation of the compound from a mixture of α and β anomers . The purification process often includes chromatography and crystallization techniques to achieve the required purity levels .
化学反应分析
Types of Reactions: Gemcitabine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a nucleoside metabolic inhibitor that mimics one of the building blocks of RNA and DNA, disrupting the ability of cells to make DNA and proteins .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Gemcitabine hydrochloride include diisobutyl-aluminium hydride (DIBAL), toluene, and various protective groups for hydroxyls . The reaction conditions often involve specific temperatures and solvents to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving Gemcitabine hydrochloride are its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), which inhibit processes required for DNA synthesis .
科学研究应用
Monotherapy and Combination Therapy
Gemcitabine is commonly administered as a monotherapy for pancreatic cancer and in combination with other agents for various cancers:
- Pancreatic Cancer : Used as a first-line treatment; response rates range from 5% to 12% with median survival times between 3.9 to 6.3 months .
- Non-Small Cell Lung Cancer : Administered with cisplatin; shows improved response rates compared to monotherapy .
- Bladder Cancer : Effective in advanced cases when combined with cisplatin; response rates are reported between 20% to 28% .
Intravesical Delivery Systems
Recent research has focused on developing intravesical delivery systems for gemcitabine hydrochloride to enhance therapeutic efficacy while minimizing systemic toxicity. A study demonstrated that gemcitabine-loaded microspheres delivered intravesically showed greater cytotoxicity compared to traditional formulations . This method allows for localized treatment of bladder cancer, achieving sustained drug release and prolonged residence time within the bladder.
Efficacy in Elderly Patients with Pancreatic Cancer
A randomized controlled trial investigated the efficacy of gemcitabine hydrochloride combined with S-1 in elderly patients (≥75 years) with advanced pancreatic cancer. The study aimed to assess overall survival rates and safety profiles, indicating potential for standard treatment protocols in this demographic .
Topical Application for Skin Cancers
Research on the topical application of gemcitabine has shown promise in treating skin cancers. A study indicated that topical administration induces the generation of microvesicle particles, which may play a role in the drug's mechanism of action against skin tumors . This innovative approach could mitigate systemic side effects while targeting localized lesions.
Future Directions and Research Trends
The ongoing exploration of gemcitabine's applications includes:
- Combination Therapies : Studies are increasingly focusing on combining gemcitabine with newer agents such as checkpoint inhibitors and targeted therapies to improve patient outcomes .
- Generic Formulations : The introduction of generic versions is making gemcitabine more accessible, particularly in emerging markets where cancer incidence is rising .
- Innovative Drug Delivery Systems : Continued research into advanced delivery mechanisms aims to enhance the therapeutic index of gemcitabine while reducing adverse effects.
作用机制
Gemcitabine hydrochloride is a pro-drug that must be phosphorylated by deoxycytidine kinase to become active. The active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), inhibit ribonucleotide reductase and DNA polymerase, leading to the incorporation of dFdCTP into DNA. This incorporation disrupts DNA synthesis and results in cell death . The compound primarily targets rapidly dividing cells, making it effective against cancer cells .
相似化合物的比较
Gemcitabine hydrochloride is similar to other nucleoside analogs, such as cytarabine and fludarabine. it has a wider spectrum of antitumor activity compared to these compounds . Cytarabine, for example, is primarily used to treat leukemia, while Gemcitabine hydrochloride is effective against a broader range of cancers . The unique structure of Gemcitabine hydrochloride, with two fluorine atoms replacing the hydroxyl group on the ribose, contributes to its enhanced efficacy and specificity .
List of Similar Compounds:- Cytarabine
- Fludarabine
- Cladribine
- Decitabine
Gemcitabine hydrochloride stands out due to its broader spectrum of activity and its ability to target a wide range of cancers .
属性
CAS 编号 |
12111-03-9 |
---|---|
分子式 |
C9H11F2N3O5 |
分子量 |
0 |
同义词 |
4-aMino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxyMethyl)tetrahydrofuran-2-yl)pyriMidin-2(1H)-one (Hydrochloride) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。